molecular formula C23H23ClN4O5S B2860558 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride CAS No. 1330372-22-9

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride

Cat. No. B2860558
CAS RN: 1330372-22-9
M. Wt: 502.97
InChI Key: JATXQRBCNRLOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H23ClN4O5S and its molecular weight is 502.97. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Evaluation

Compounds related to N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride have been evaluated for their potential as anticonvulsants. A study by Nath et al. (2021) focused on the synthesis and evaluation of indoline derivatives of aryloxadiazole amine and benzothiazole acetamide. The most active compound in this series showed significant effectiveness against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, indicating its potential as an effective anticonvulsant compound (Nath et al., 2021).

Anti-Inflammatory Agents

Another area of research includes the development of anti-inflammatory agents. Nikalje et al. (2015) synthesized a series of novel compounds similar to the target molecule and evaluated them for anti-inflammatory activity using in vitro and in vivo models. Their research demonstrated promising anti-inflammatory activity, highlighting the therapeutic potential of these compounds (Nikalje et al., 2015).

Antitumor Activity Evaluation

Compounds structurally related to this compound have also been assessed for their antitumor activity. A study conducted by Havrylyuk et al. (2010) on 4-thiazolidinones with benzothiazole moiety revealed their potential antitumor effects on various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers (Havrylyuk et al., 2010).

Antioxidant Studies

Additionally, Ahmad et al. (2012) conducted a study on derivatives related to the target molecule, focusing on their antioxidant properties. They found that many of the synthesized compounds possessed moderate to significant radical scavenging activity, suggesting their potential use as antioxidants (Ahmad et al., 2012).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(1,3-dioxoisoindol-2-yl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S.ClH/c1-25(2)8-5-9-26(23-24-16-10-17-18(32-13-31-17)11-19(16)33-23)20(28)12-27-21(29)14-6-3-4-7-15(14)22(27)30;/h3-4,6-7,10-11H,5,8-9,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATXQRBCNRLOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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